molecular formula C22H17FN2O5 B2881397 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one CAS No. 618874-68-3

5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Cat. No. B2881397
CAS RN: 618874-68-3
M. Wt: 408.385
InChI Key: FFVBPPUUOSHBAC-UHFFFAOYSA-N
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Description

5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C22H17FN2O5 and its molecular weight is 408.385. The purity is usually 95%.
BenchChem offers high-quality 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

A compound structurally related to 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one demonstrated promising antimicrobial properties. This study involved the synthesis of fluorine-containing pyrazoles and their evaluation against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and the fungus Candida albicans. Certain derivatives exhibited significant antibacterial activity, showcasing the potential of fluorine-substituted compounds in developing new antimicrobial agents (Gadakh et al., 2010).

Antitumor Activity

Another study focused on the synthesis of fluorinated benzothiazoles, revealing their potent cytotoxic activity against specific human cancer cell lines, including breast cancer cells (MCF-7 and MDA 468), while showing inactivity against others like prostate and colon cells. This highlights the compound's selectivity and potential as a lead structure for developing new antitumor medications (Hutchinson et al., 2001).

Cycloaddition Reactions

Research into the cycloaddition reactions of difluoro-substituted azomethine ylides led to the synthesis of 2-fluoro-4,5-dihydropyrrole derivatives. These reactions are crucial for constructing complex molecular structures with potential biological activities, showcasing the versatility of fluorinated compounds in synthetic organic chemistry (Novikov et al., 2005).

Larvicidal Activity

A novel series of compounds, including the structural motif of 5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one, was prepared and evaluated for larvicidal activity against third instar larvae. Some derivatives exhibited significant activity, indicating the potential of such compounds in developing new pest control agents (Gorle et al., 2016).

Impact on Digestive System in Cancer Models

A derivative with a pyrrol structure showed antiproliferative activities and was investigated for its impact on the digestive system in a rat model of colon cancer. It displayed antitumor activity comparable to 5-fluorouracil with less damaging effects on tissues beyond cancerous areas, suggesting its potential for safer cancer treatments (Kuznietsova et al., 2015).

properties

IUPAC Name

(4E)-5-(2-fluorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O5/c1-12-10-17(24-30-12)25-19(15-8-3-4-9-16(15)23)18(21(27)22(25)28)20(26)13-6-5-7-14(11-13)29-2/h3-11,19,26H,1-2H3/b20-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTKJPZBEFVESA-CZIZESTLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N2C(C(=C(C3=CC(=CC=C3)OC)O)C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NO1)N2C(/C(=C(/C3=CC(=CC=C3)OC)\O)/C(=O)C2=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-fluorophenyl)-3-hydroxy-4-(3-methoxybenzoyl)-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

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